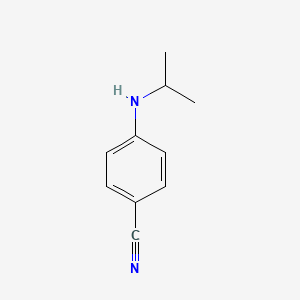

4-(Isopropylamino)benzonitrile

Overview

Description

4-(Isopropylamino)benzonitrile is a chemical compound with the CAS Number: 204078-26-2 and a molecular weight of 160.22 . It is primarily used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminobenzonitrile with isopropyl iodide in methanol with Na2CO3 . This process is typically carried out under reflux conditions .Molecular Structure Analysis

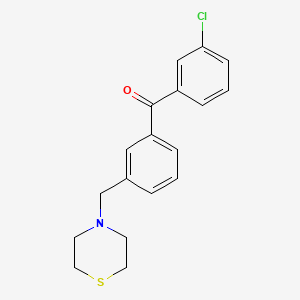

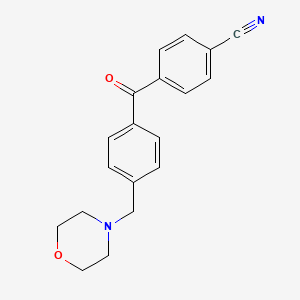

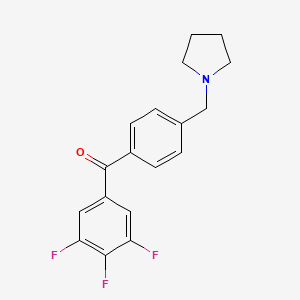

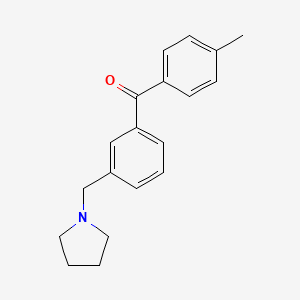

The molecular structure of this compound is represented by the InChI Code: 1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and an isopropylamino group attached to the benzene ring .Scientific Research Applications

Corrosion Inhibition

One of the primary applications of benzonitrile derivatives, including 4-(Isopropylamino)benzonitrile, is in the field of corrosion inhibition. Research has shown that these compounds are effective in preventing corrosion of mild steel in acidic media. The study utilized gravimetric, potentiodynamic polarization curves, and electrochemical impedance spectroscopy methods, alongside Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to demonstrate the compounds' efficacy as corrosion inhibitors. Their adsorption on mild steel surfaces followed Langmuir's adsorption isotherm, with their molecular structure playing a significant role in their inhibition efficiency. These findings are supported by scanning electron microscope (SEM) and Atomic Force Microscopy (AFM) examinations, highlighting the compounds' potential in protecting carbon steel against corrosion in acidic environments (Chaouiki et al., 2018).

Charge Transfer Dynamics

Another significant area of application is in understanding the charge transfer dynamics in related benzonitrile compounds. Studies involving 4-(Diisopropylamino)benzonitrile have utilized time-resolved X-ray diffraction and ultraviolet femtosecond stimulated Raman spectroscopy (FSRS) to probe the ultrafast intramolecular charge transfer processes. These investigations offer insights into the structural changes and vibrational dynamics following photoexcitation, contributing to a deeper understanding of the excited-state behaviors of such compounds. These insights have implications for the development of materials and molecules with tailored electronic properties for various technological applications (Techert & Zachariasse, 2004); (Rhinehart, Challa, & McCamant, 2012).

Fluorescence and Photophysical Studies

Benzonitrile derivatives have also been studied for their unique fluorescence and photophysical properties, particularly their dual fluorescence and intramolecular charge transfer characteristics. Research in this domain focuses on elucidating the mechanisms behind the dual fluorescence observed in these compounds, offering valuable insights for the development of new fluorescent materials for sensing and imaging applications. The studies employ a combination of experimental techniques and theoretical analyses to explore the excited-state dynamics and structural factors influencing the photophysical behavior of these molecules (Zachariasse, Druzhinin, Morawski, & Kozankiewicz, 2018); (Okamoto et al., 2000).

Electrocatalysis and Energy Storage

Additionally, related benzonitrile compounds have found applications in electrocatalysis and energy storage, particularly in the development of high-voltage lithium-ion batteries. The incorporation of benzonitrile derivatives as electrolyte additives has been shown to enhance the cyclic stability and performance of lithium nickel manganese oxide cathodes. This application is critical for advancing lithium-ion battery technology, with implications for energy storage solutions in electric vehicles and renewable energy systems (Huang et al., 2014).

Safety and Hazards

properties

IUPAC Name |

4-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJUAQRBUUGSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632624 | |

| Record name | 4-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204078-26-2 | |

| Record name | 4-[(Propan-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613254.png)

![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)